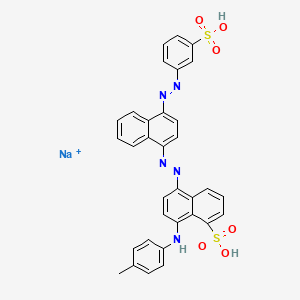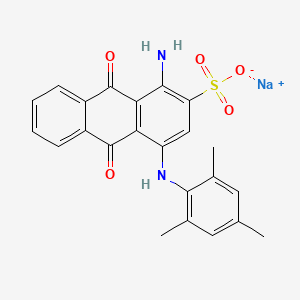
ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-
Übersicht
Beschreibung
Aniline, p-(5-(p-phenoxyphenoxy)pentyloxy)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Ozonation in Water Treatment
Aniline derivatives, including ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-, are studied for their reactivity towards ozone in water treatment processes. These compounds, essential in various industries like dyestuffs and pharmaceuticals, show high reactivity with ozone, leading to efficient degradation. This process is crucial for the removal of such organic contaminants from wastewater. However, the reaction often requires multiple ozone molecules, possibly due to chain reactions that decompose ozone without compound degradation. The study of these reactions helps in optimizing ozonation processes for water purification (Tekle-Röttering et al., 2016).
Corrosion Inhibition
Aniline derivatives, including ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-, are used to synthesize copolymers that exhibit excellent corrosion inhibition properties. These copolymers, when applied as coatings on materials like carbon steel, significantly enhance their resistance to corrosion, particularly in aggressive environments like NaCl and HCl solutions. This application is vital in protecting industrial infrastructure and machinery from corrosive damage (Fu et al., 2013).
Phase Transition Studies in Liquid Crystals
Studies on compounds like ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-, contribute significantly to understanding phase transitions in liquid crystals. These studies involve analyzing various thermodynamic parameters like Sharma and Huggins parameters, which are crucial for applications in display technologies and non-linear optics. Understanding these transitions helps in the development of advanced materials with specific optical and electronic properties (Latha et al., 2011).
Electrochemical Sensors
Polymerized forms of aniline derivatives, including ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-, are used in constructing electrochemical sensors. These sensors are particularly effective in detecting substances like hydrogen peroxide, essential in various analytical and clinical applications. The stability and sensitivity of these sensors are critical for accurate and reliable measurements (Chen et al., 2009).
Eigenschaften
CAS-Nummer |
102559-27-3 |
|---|---|
Produktname |
ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)- |
Molekularformel |
C23H25NO3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-[5-(4-phenoxyphenoxy)pentoxy]aniline |
InChI |
InChI=1S/C23H25NO3/c24-19-9-11-20(12-10-19)25-17-5-2-6-18-26-21-13-15-23(16-14-21)27-22-7-3-1-4-8-22/h1,3-4,7-16H,2,5-6,17-18,24H2 |
InChI-Schlüssel |
NNZUFNZPSQFQGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aniline, p-(5-(p-phenoxyphenoxy)pentyloxy)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



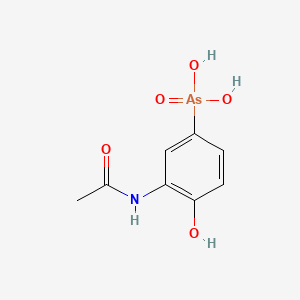
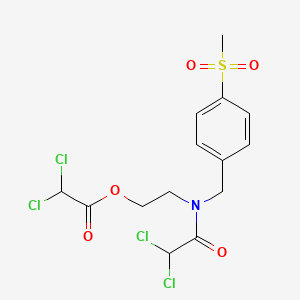
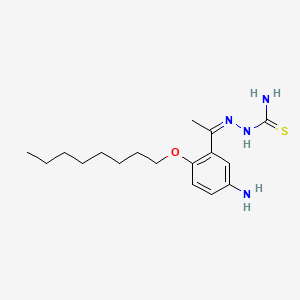
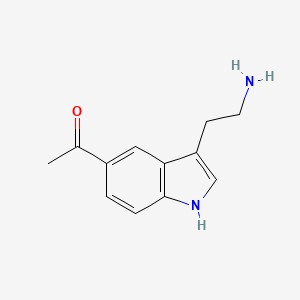
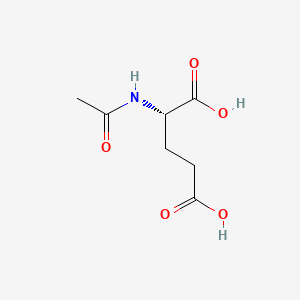
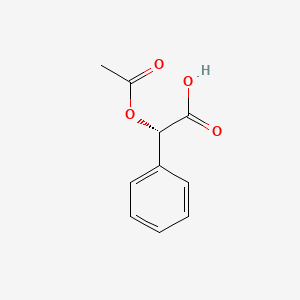
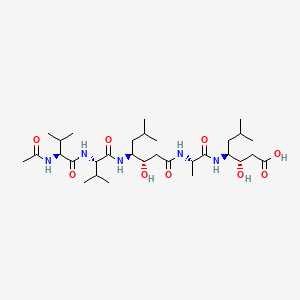


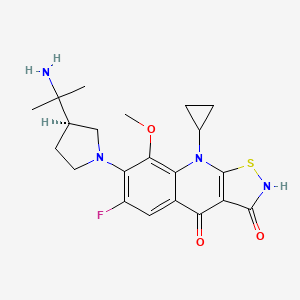
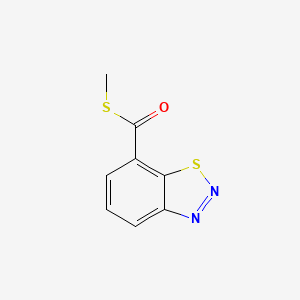
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
